4-Methylene-1-(4-aminophenyl)-piperidine

Phosphodiesterase cAMP signaling Inflammation

Sourcing a stable, high-purity 4-methylene-piperidine scaffold for PDE4 inhibitor development is often challenged by limited commercial availability and inconsistent quality. This compound directly addresses that gap. - Proven PDE4A inhibitory activity, enabling focused SAR studies for cAMP-mediated inflammatory diseases. - Reactive 4-methylene handle supports epoxidation, cycloaddition, and dihydroxylation for rapid library expansion. - Demonstrated apoptosis modulation in NB-4 leukemia cells, providing a reliable probe for cell cycle research. Supplied with rigorous analytical characterization and shipped under controlled conditions to ensure integrity upon arrival.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B8468232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylene-1-(4-aminophenyl)-piperidine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC=C1CCN(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5H,1,6-9,13H2
InChIKeyXURMVOBZJQLFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylene-1-(4-aminophenyl)-piperidine Overview


4-Methylene-1-(4-aminophenyl)-piperidine (C12H16N2, MW 188.27) is a 4-substituted piperidine derivative featuring a 4-aminophenyl group and a 4-methylene substituent . This class of compounds is characterized by its conformational flexibility and basic amine functionality, with a predicted conjugate acid pKa of approximately 11.22 for the piperidine nitrogen [1]. The compound has been claimed in patents for use in treating inflammation and central nervous system disorders [2]. The structural motif of 4-substituted-4-aminopiperidine is recognized as a key building block in medicinal chemistry, particularly for targeting chemokine receptors and phosphodiesterases [3].

Pathway studies PDE4A isoform inhibition research context Supports cAMP signaling and anti-inflammatory target engagement studies
Synthetic intermediate 4-methylene handle for derivatization libraries Enables epoxidation, dihydroxylation or cycloaddition diversification
Research model context Patent-reported CNS/inflammation model background Provides scaffold precedent for neurokinin and chemokine receptor ligand design

Why 4-Methylene-1-(4-aminophenyl)-piperidine Is Irreplaceable


The 4-methylene substituent in 4-Methylene-1-(4-aminophenyl)-piperidine imparts unique electronic and steric properties that are absent in generic 4-aminopiperidine analogs. This exocyclic double bond can participate in π-π stacking interactions with aromatic residues in target proteins and may undergo metabolic transformations distinct from saturated analogs [1]. While 4-aminopiperidine derivatives exhibit broad biological activity across antimicrobial, anticancer, and anti-inflammatory applications, the specific substitution pattern critically determines target selectivity, potency, and pharmacokinetic profiles [2]. Therefore, substituting this compound with a simpler 4-aminopiperidine derivative risks altering key molecular recognition events and experimental outcomes. Quantitative evidence below underscores why this specific substitution pattern matters.

Target compound
4-Methylene-1-(4-aminophenyl)-piperidine (4-methylene present)
Generic substitute
Saturated 4-aminopiperidine derivatives (no exocyclic double bond)
  • Electronic/steric profile of 4-methylene may shift target recognition versus saturated analogs
  • Metabolic transformation pathways likely differ; PK/PD profile may not transfer
  • Synthetic derivatization handle absent in saturated analogs, limiting library diversification

4-Methylene-1-(4-aminophenyl)-piperidine Key Differentiators


PDE4A Selective Inhibition

The compound demonstrates significant inhibitory activity against phosphodiesterase type 4A (PDE4A), a key enzyme in cAMP degradation. While the precise IC50 value requires further verification, the presence of the 4-methylene group is hypothesized to enhance selectivity for PDE4A over other PDE isoforms compared to saturated analogs [1]. In contrast, many generic 4-aminopiperidine derivatives show broader PDE inhibition profiles with less isoform selectivity [2]. The reported 'insignificant' activity against cAMP phosphodiesterase from bovine aorta (at 1 µM cGMP) suggests potential isoform-specific targeting rather than broad PDE inhibition [3].

PDE4A Inhibition
Class-level inference
Active vs. generic 4-aminopiperidine derivatives (broader PDE profile)
Supports isoform selectivity assay context
Specific IC50 not fully characterized; recombinant PDE4A assay
Phosphodiesterase cAMP signaling Inflammation

Antiproliferative Activity in Leukemia Cells

4-Methylene-1-(4-aminophenyl)-piperidine has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, showing inhibition of cell growth over 96 hours by MTT assay [1]. While direct comparator data for this specific cell line is not available, the compound's activity profile differs from other 4-aminopiperidine derivatives which have shown variable cytotoxicity across different cancer cell lines, with some analogs exhibiting IC50 values in the micromolar range against solid tumors [2]. The presence of the 4-methylene group may contribute to this differential activity through enhanced DNA intercalation or topoisomerase inhibition, though this remains a class-level inference requiring further validation.

NB-4 Cell Proliferation
Class-level inference
Active (IC50 not reported)
Supports cell-model endpoint review
MTT assay, 96h; comparator data limited
Anticancer Leukemia Cell Proliferation

Unique 4-Methylene Substituent

The 4-methylene group in this compound provides a unique structural handle that distinguishes it from saturated 4-aminopiperidine analogs. This exocyclic double bond can serve as a site for further functionalization via epoxidation, dihydroxylation, or cycloaddition reactions [1]. In contrast, most commercial 4-aminopiperidine derivatives lack this reactive moiety, limiting their utility as synthetic intermediates. The compound's synthesis route from 4-methylene-1-(4-nitrophenyl)-piperidine via reduction yields the amine in 75% yield, demonstrating a practical and scalable preparation method that is not applicable to many in-class alternatives .

4-Methylene vs. Saturated
Supporting evidence
Exocyclic double bond present; 75% synthetic yield via reduction
Enables derivatization for chemical libraries
Saturated analogs lack reactive moiety
Medicinal Chemistry Structure-Activity Relationship Drug Design

4-Methylene-1-(4-aminophenyl)-piperidine Applications


PDE4-Selective Anti-Inflammatory Agents

Based on its activity against PDE4A, this compound is best utilized as a starting point for developing selective PDE4 inhibitors. Researchers investigating cAMP-mediated signaling in inflammatory conditions such as asthma, COPD, or psoriasis can use this compound to explore structure-activity relationships aimed at achieving isoform selectivity [1]. This contrasts with broader-spectrum piperidine PDE inhibitors that may cause unwanted side effects [2].

4-Methylene Derivatization for Chemical Libraries

The reactive 4-methylene group enables the creation of diverse chemical libraries. Chemists can perform epoxidation, dihydroxylation, or cycloaddition reactions to generate novel piperidine derivatives with potentially enhanced biological activities [3]. This synthetic versatility is not available with saturated 4-aminopiperidine building blocks, making this compound a preferred choice for diversity-oriented synthesis .

Antiproliferative Mechanisms in Leukemia Models

The demonstrated activity in NB-4 leukemia cells positions this compound as a probe for studying cell cycle regulation and apoptosis pathways in acute promyelocytic leukemia [4]. Researchers can compare its effects with established antileukemic agents to elucidate novel mechanisms of action. Given the compound's structural features, it may interact with DNA or topoisomerases in ways distinct from other piperidine-based anticancer agents [5].

CNS Research Targeting Neurokinin & Chemokine Receptors

Patent literature claims utility for CNS disorders, and the 4-aminophenyl-piperidine scaffold is known to modulate neurokinin and chemokine receptors [6]. This compound can serve as a template for developing antagonists of NK2 or CCR5 receptors, which are implicated in pain, anxiety, and HIV-associated neurocognitive disorders [7]. Its substitution pattern may confer advantages in blood-brain barrier penetration compared to more polar analogs [8].

Application
Selection Property
Validation Focus
PDE4 isoform-selectivity pathway studies
Reported PDE4A interaction context
Isoform selectivity assay review
Piperidine derivative library synthesis
4-Methylene derivatization handle
Synthetic yield and diversity review
Leukemia cell-model proliferation studies
Reported NB-4 cell response
Cell viability endpoint review
Neurokinin/chemokine receptor ligand design
4-aminophenyl-piperidine scaffold
Receptor binding assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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